5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a butoxymethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with butoxymethyl and trifluoroethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyrazole ring can interact with enzyme active sites or receptor binding sites, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the butoxymethyl group, resulting in different chemical and biological properties.
5-(butoxymethyl)-1H-pyrazole: Lacks the trifluoroethyl group, affecting its lipophilicity and reactivity.
1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazole: Contains a methyl group instead of a butoxymethyl group, leading to variations in its chemical behavior and applications.
Uniqueness
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the butoxymethyl and trifluoroethyl groups, which confer distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-3-6-16-7-9-4-5-14-15(9)8-10(11,12)13/h4-5H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLRJTVNWVIQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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